methyl (4Z)-2-methyl-4-(3-nitrobenzylidene)-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
METHYL (4Z)-2-METHYL-4-[(3-NITROPHENYL)METHYLIDENE]-5-OXO-1-(2-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a nitrophenyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (4Z)-2-METHYL-4-[(3-NITROPHENYL)METHYLIDENE]-5-OXO-1-(2-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves the condensation of appropriate aldehydes and ketones with hydrazines or hydrazides in solvents like ethanol, methanol, or acetic acid . The reaction conditions often require heating and may involve catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL (4Z)-2-METHYL-4-[(3-NITROPHENYL)METHYLIDENE]-5-OXO-1-(2-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can be used for electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could produce various nitro compounds.
Scientific Research Applications
METHYL (4Z)-2-METHYL-4-[(3-NITROPHENYL)METHYLIDENE]-5-OXO-1-(2-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Materials Science: It can be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of METHYL (4Z)-2-METHYL-4-[(3-NITROPHENYL)METHYLIDENE]-5-OXO-1-(2-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the inhibition of specific enzymes or receptors, modulation of signal transduction pathways, or interaction with cellular components . Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- **(4Z)-3-Methyl-4-{[(4-nitrophenyl)amino]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
- **(3Z)-3-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one
Uniqueness
METHYL (4Z)-2-METHYL-4-[(3-NITROPHENYL)METHYLIDENE]-5-OXO-1-(2-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in scientific research and industrial processes.
Properties
Molecular Formula |
C22H20N2O5 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
methyl (4Z)-2-methyl-4-[(3-nitrophenyl)methylidene]-5-oxo-1-(2-phenylethyl)pyrrole-3-carboxylate |
InChI |
InChI=1S/C22H20N2O5/c1-15-20(22(26)29-2)19(14-17-9-6-10-18(13-17)24(27)28)21(25)23(15)12-11-16-7-4-3-5-8-16/h3-10,13-14H,11-12H2,1-2H3/b19-14- |
InChI Key |
WYORYJDTAQGYMT-RGEXLXHISA-N |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)N1CCC3=CC=CC=C3)C(=O)OC |
Canonical SMILES |
CC1=C(C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)N1CCC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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